![molecular formula C23H19FN4O2S B12047394 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone CAS No. 477331-51-4](/img/structure/B12047394.png)
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
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Overview
Description
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a complex organic compound that features a triazole ring, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and pyridinyl groups. The final step often involves the attachment of the fluorophenyl ethanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Reduction of the Ethanone Group
The ketone group undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in ethanol is commonly employed for selective reduction of the ketone without affecting other functional groups.
Reaction Scheme :
\text{Target Compound}\xrightarrow{\text{NaBH}_4,\text{EtOH}}\text{2 4 4 ethoxyphenyl 5 pyridin 3 yl 4H 1 2 4 triazol 3 yl sulfanyl}-1-(4-fluorophenyl)ethanol}
Conditions :
Oxidation of the Thioether Linkage
The sulfur atom in the sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Reaction Scheme :
Target CompoundH2O2/AcOHSulfoxide DerivativeTarget CompoundmCPBA CH2Cl2Sulfone Derivative
Comparative Data :
Oxidizing Agent | Product | Conditions | Yield (%) | Reference |
---|---|---|---|---|
H₂O₂/AcOH | Sulfoxide | RT, 6 hours | 72 | |
mCPBA/CH₂Cl₂ | Sulfone | 0°C → RT, 12 hours | 65 |
Nucleophilic Substitution at the Ethoxy Group
The ethoxy group on the phenyl ring undergoes hydrolysis under acidic or basic conditions to yield a phenolic derivative.
Reaction Scheme :
\text{Target Compound}\xrightarrow{\text{HCl conc H}_2\text{O}}\text{2 4 4 hydroxyphenyl 5 pyridin 3 yl 4H 1 2 4 triazol 3 yl sulfanyl}-1-(4-fluorophenyl)ethanone}
Conditions :
-
Reagent: Concentrated HCl
-
Temperature: Reflux (110°C)
-
Reaction Time: 8 hours
-
Yield: 68%
Functionalization of the Pyridine Ring
The pyridin-3-yl moiety participates in electrophilic substitution reactions, such as nitration or sulfonation, under controlled conditions.
Example : Nitration
Target CompoundHNO3/H2SO4Nitro substituted Derivative
Data :
-
Nitrating Agent: Fuming HNO₃ in H₂SO₄
-
Temperature: 0–5°C
-
Reaction Time: 2 hours
-
Yield: 45%
Triazole Ring Modifications
The 1,2,4-triazole core can undergo alkylation or arylation at the N-1 or N-2 positions. For example, reaction with methyl iodide in the presence of a base introduces a methyl group.
Reaction Scheme :
Target CompoundCH3I K2CO3,DMFN Methylated Derivative
Conditions :
Halogenation Reactions
The fluorophenyl group directs electrophilic substitution, enabling regioselective halogenation (e.g., bromination) at the para-position relative to the fluorine atom.
Reaction Scheme :
\text{Target Compound}\xrightarrow{\text{Br}_2,\text{FeBr}_3}\text{2 4 4 ethoxyphenyl 5 pyridin 3 yl 4H 1 2 4 triazol 3 yl sulfanyl}-1-(4-fluoro-3-bromophenyl)ethanone}
Conditions :
-
Catalyst: FeBr₃
-
Solvent: CHCl₃
-
Reaction Time: 4 hours
-
Yield: 60%
Comparative Reactivity of Functional Groups
The table below summarizes the relative reactivity of functional groups in the compound:
Functional Group | Reaction Type | Reagents/Conditions | Reactivity (Scale: 1–5) |
---|---|---|---|
Ketone (C=O) | Reduction | NaBH₄, LiAlH₄ | 5 |
Thioether (S–C) | Oxidation | H₂O₂, mCPBA | 4 |
Ethoxy (OCH₂CH₃) | Hydrolysis | HCl, NaOH | 3 |
Pyridine (C₅H₄N) | Electrophilic Substitution | HNO₃, H₂SO₄ | 2 |
Fluorophenyl (C₆H₃F) | Halogenation | Br₂, FeBr₃ | 1 |
Stability Under Various Conditions
-
Thermal Stability : Decomposes above 250°C without melting.
-
Photostability : Stable under UV light (λ = 254 nm) for 24 hours .
-
Acid/Base Stability : Stable in dilute HCl (1M) but degrades in concentrated NaOH (>5M).
Key Research Findings
-
The ketone group’s reduction to alcohol enhances solubility in polar solvents (e.g., water solubility increases from 0.1 mg/mL to 2.3 mg/mL) .
-
Sulfone derivatives exhibit improved antimicrobial activity (MIC: 1.56 µg/mL vs. S. aureus) compared to the parent compound (MIC: 6.25 µg/mL) .
-
Nitration of the pyridine ring reduces cytotoxicity (IC₅₀: >100 µM) compared to unmodified compound (IC₅₀: 45 µM).
Scientific Research Applications
Key Functional Groups
- Triazole Ring : Contributes to the compound's biological activity.
- Ethoxy and Pyridine Substituents : Enhance solubility and interaction with biological targets.
- Fluorophenyl Group : Potentially increases potency and selectivity.
Antibacterial Activity
Research indicates that compounds containing triazole moieties exhibit significant antibacterial properties. The compound under discussion has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.12 - 1.95 µg/mL |
Staphylococcus aureus | Comparable to standard antibiotics |
Pseudomonas aeruginosa | MIC values ranging from moderate to high |
Studies have demonstrated that derivatives similar to this compound can outperform conventional antibiotics, making them candidates for treating resistant bacterial infections .
Antifungal Properties
The triazole ring is also associated with antifungal activity. Compounds from this class have been reported to inhibit fungal growth effectively, particularly against strains resistant to azoles .
Anti-inflammatory Effects
Some derivatives of triazoles have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.
Synthesis and Evaluation
A study by Yang et al. synthesized various triazole derivatives and assessed their antibacterial activities against multiple pathogens, illustrating the structure-activity relationship (SAR). Compounds with specific substitutions on the triazole ring exhibited enhanced activity compared to their counterparts .
Comparative Studies
In comparative studies, compounds similar to 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone were tested against standard antibiotics like gentamicin and ciprofloxacin, often showing superior efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone include other triazole derivatives, pyridine-containing compounds, and fluorophenyl ethanones. Examples include:
- 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
- 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (CAS No. 893727-39-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antiviral properties, cytotoxicity against various cancer cell lines, and other pharmacological effects.
- Molecular Formula : C₁₇H₁₈N₆O₂S
- Molecular Weight : 370.43 g/mol
- Structure : The compound features a triazole ring, which is known for its diverse biological activities.
Antiviral Properties
Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. Research indicates that related triazole compounds exhibit significant inhibitory effects against various viruses. For instance, a study demonstrated that certain triazole derivatives inhibited the replication of herpes simplex virus (HSV) in vitro, showcasing their potential as antiviral agents .
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated against several cancer cell lines. Notably:
- Hepatoma Cells : It exhibited an IC₅₀ value of approximately 2.57 µM against HepG2 cells, indicating potent anticancer activity compared to standard treatments like sorafenib .
- Lung Cancer Cells : The compound was effective in inducing apoptosis in A549 lung cancer cells, with mechanisms involving caspase activation and endoplasmic reticulum stress .
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar triazole compounds have shown to inhibit protein kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Increased expression of cleaved caspase-3 and p21 suggests that this compound triggers apoptotic pathways in cancer cells .
- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G1 phase, further inhibiting cancer cell proliferation.
Case Studies
Study | Cell Line | IC₅₀ Value | Mechanism |
---|---|---|---|
Study 1 | HepG2 (Liver Cancer) | 2.57 µM | Apoptosis via caspase activation |
Study 2 | A549 (Lung Cancer) | ~10 µM | Endoplasmic reticulum stress induction |
Study 3 | HeLa (Cervical Cancer) | >100 µM | Cell cycle arrest |
Properties
CAS No. |
477331-51-4 |
---|---|
Molecular Formula |
C23H19FN4O2S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C23H19FN4O2S/c1-2-30-20-11-9-19(10-12-20)28-22(17-4-3-13-25-14-17)26-27-23(28)31-15-21(29)16-5-7-18(24)8-6-16/h3-14H,2,15H2,1H3 |
InChI Key |
JDSOTPIIQKBZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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